molecular formula C9H9Cl2NO B13048480 (S)-6,8-Dichlorochroman-4-amine

(S)-6,8-Dichlorochroman-4-amine

Cat. No.: B13048480
M. Wt: 218.08 g/mol
InChI Key: KJGMEAMNMDDGQA-QMMMGPOBSA-N
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Description

Historical Context and Evolution of Chroman Derivatives in Drug Discovery

The journey of chroman derivatives in medicine began with naturally occurring compounds. Chromones, a related class of compounds, have been known for their pharmacological properties for centuries. researchgate.net One of the earliest examples is Khellin, a chromone (B188151) extracted from the seeds of the Ammi visnaga plant, which has been used in the Mediterranean region to relieve renal colic. researchgate.net This natural product served as the inspiration for the development of sodium cromoglycate, a synthetic chromone derivative that has been used in medical practice. researchgate.net

Over time, research has expanded from these natural origins to the synthesis of a vast number of chromone and chroman derivatives. researchgate.net Scientists have developed various synthetic strategies to construct these scaffolds using readily available starting materials like phenols and salicylic (B10762653) acid derivatives. researchgate.net This has led to the discovery of chroman-based compounds with a broad spectrum of biological effects, including anti-cancer, antioxidant, anti-HIV, and neuroprotective properties. researchgate.netnih.gov The evolution from simple plant extracts to targeted, synthetically derived molecules highlights the enduring importance of the chroman scaffold in the ongoing quest for new therapeutic agents. researchgate.netnih.gov

Significance of Dichlorinated Chroman-4-amine (B2768764) Motifs in Bioactive Compounds

The introduction of chlorine atoms into a drug molecule is a common strategy in medicinal chemistry to modulate its physicochemical properties and biological activity. nih.gov Chlorine is an electron-withdrawing group, and its presence can influence a molecule's acidity, reactivity, and ability to cross biological membranes. In the United States, a significant percentage of pharmaceuticals rely on chlorine chemistry. nih.gov

Specifically, for the chroman scaffold, the addition of chlorine atoms can be crucial for potency and selectivity. Research into chroman-4-one derivatives as inhibitors of the enzyme SIRT2, which is implicated in aging-related diseases, found that larger, electron-withdrawing substituents at the 6- and 8-positions were favorable for activity. acs.org This finding underscores the potential importance of a dichlorinated pattern at these specific positions. The substitution with chlorine atoms can enhance the interaction of the molecule with its biological target, leading to improved efficacy. Therefore, dichlorinated chroman-4-amine motifs represent a promising area of investigation for the development of new, highly active compounds.

Overview of (S)-6,8-Dichlorochroman-4-amine within Current Research Paradigms

This compound is a specific stereoisomer of a dichlorinated chroman-4-amine. Its availability as a research chemical, often in the form of a hydrochloride salt, suggests its primary role as a building block or intermediate in the synthesis of more complex molecules for drug discovery and development. doronscientific.com The "(S)" designation indicates a specific three-dimensional arrangement of the atoms around the chiral center at the 4-position of the chroman ring, which can be critical for specific biological interactions.

The compound's structure combines the established chroman-4-amine scaffold with the potentially beneficial dichlorination at the 6 and 8 positions. Researchers can utilize the reactive amine group to introduce a wide variety of substituents, allowing for the exploration of structure-activity relationships in the development of new therapeutic agents. smolecule.com The presence of chlorine at the 6 and 8 positions provides a specific substitution pattern that has been shown to be advantageous in related scaffolds. acs.org While specific research findings on this compound itself are not widely published, its chemical nature and the known bioactivity of related compounds, such as monochlorinated and fluorinated chroman amines, position it as a valuable tool in modern medicinal chemistry research. americanelements.comcymitquimica.compharmaffiliates.com

Table 1: Chemical Properties of this compound Hydrochloride

PropertyValue
CAS Number2664977-57-3
Molecular FormulaC₉H₁₀Cl₃NO
Molecular Weight254.54 g/mol
Stereochemistry(S)

Data sourced from a commercial supplier for research purposes. doronscientific.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

(4S)-6,8-dichloro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9Cl2NO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2/t8-/m0/s1

InChI Key

KJGMEAMNMDDGQA-QMMMGPOBSA-N

Isomeric SMILES

C1COC2=C([C@H]1N)C=C(C=C2Cl)Cl

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for S 6,8 Dichlorochroman 4 Amine and Its Analogs

Strategic Approaches to Chroman-4-one Precursor Synthesis

Regioselective Functionalization of Chromanone Systems

The direct and selective functionalization of the chromanone core is a highly atom-economical approach to introduce desired substituents. Research has primarily focused on transition-metal-catalyzed C-H activation and other coupling strategies to modify specific positions of the ring system.

Palladium-catalyzed oxidative cross-coupling reactions, for instance, have been employed for the C-2 arylation of chromones under mild conditions. rsc.org The mechanism is believed to proceed through a regioselective palladation at the C-2 position. rsc.org Functionalization at the C-3 position is also prevalent, often occurring when the C-2 position is already substituted. rsc.org This can be achieved through methods like copper-catalyzed cross-coupling to form 3-vinylchromones or through ammonium (B1175870) iodide-induced sulfenylation. rsc.org While these methods are often demonstrated on the chromone (B188151) (oxidized) form, the resulting functionalized chromones can be selectively reduced to the corresponding chroman-4-ones. uni-konstanz.de

The development of chiral phosphine-promoted [3+2] annulation reactions of 3-cyanochromones with Morita-Baylis-Hillman (MBH) adducts represents another advanced strategy. This method allows for the construction of densely functionalized, enantioenriched five-membered ring-fused chromanones with excellent control over stereochemistry. researchgate.net

Mechanistic Insights into One-Step Aldol (B89426) Condensation/Oxa-Michael Addition Routes

One of the most efficient and widely used methods for constructing the chroman-4-one skeleton is the intramolecular cyclization of a 2'-hydroxyacetophenone (B8834) derivative with an aldehyde. This process typically involves a sequence of an aldol addition followed by an intramolecular oxa-Michael addition.

The reaction is often catalyzed by a base, which deprotonates the α-carbon of the acetophenone (B1666503) to form an enolate. This enolate then acts as a nucleophile, attacking the aldehyde in an aldol addition step to form a β-hydroxy ketone intermediate. masterorganicchemistry.com Subsequent intramolecular conjugate addition of the phenolic hydroxyl group onto the α,β-unsaturated system (formed after dehydration of the aldol adduct) in an oxa-Michael reaction closes the heterocyclic ring to yield the chroman-4-one. nih.govyoutube.com Microwave-assisted, base-mediated aldol condensations have proven particularly efficient for this one-step procedure. acs.org

Organocatalysis has brought further refinement to this strategy. A diastereoselective organocatalytic aldol/oxa-Michael reaction using pyrrolidine (B122466) has been developed to produce 2,3-ring substituted chromanones. nih.gov Mechanistic studies suggest the pyrrolidine catalyst plays a dual role, and the reversibility of the Michael addition allows for the isolation of a single diastereomer through iterative separation and resubmission of the minor isomer to the reaction conditions. nih.gov

Contemporary Visible-Light-Mediated Cascade Cyclization Methodologies

In recent years, visible-light photoredox catalysis has emerged as a powerful and green tool for organic synthesis. This approach has been successfully applied to the synthesis of chroman-4-ones through cascade radical cyclizations. These reactions feature mild conditions, broad substrate scope, and good functional group tolerance. researchgate.netnih.gov

One such protocol involves the tandem radical addition/cyclization of alkenyl aldehydes with activated bromides. researchgate.netsci-hub.se Another established method is the visible-light-induced cascade radical cyclization of aroyl chlorides with 2-(allyloxy)-benzaldehyde derivatives. nih.gov This strategy utilizes unactivated C=C bonds as acyl radical acceptors, providing a mild route to 1,4-diketones that incorporate the biologically significant chroman-4-one skeleton. nih.gov

The general mechanism for these reactions involves the generation of a radical species under visible light irradiation, which then adds to the alkene. The resulting radical intermediate undergoes a 6-endo-trig cyclization onto the aldehyde, followed by an oxidation step to yield the final chroman-4-one product. Substrates with electron-deficient o-(allyloxy)benzaldehydes have been shown to perform better in these transformations. researchgate.net

Enantioselective Synthesis of Chiral Chroman-4-amines

With the 6,8-dichlorochroman-4-one (B1603456) precursor in hand, the next critical stage is the introduction of the amine functionality at the C-4 position with precise control of stereochemistry to yield the desired (S)-enantiomer.

Asymmetric Reductive Amination Protocols for (S)-6,8-Dichlorochroman-4-amine

Asymmetric reductive amination (ARA) of ketones is one of the most direct and efficient methods for the synthesis of chiral primary amines. researchgate.net This transformation is typically achieved using a transition metal catalyst paired with a chiral ligand in the presence of an amine source (like ammonia (B1221849) or an ammonium salt) and a reducing agent (commonly hydrogen gas). researchgate.netrsc.org

For the synthesis of this compound, the corresponding ketone, 6,8-dichlorochroman-4-one, would be subjected to ARA. Ruthenium-based catalysts are frequently employed for this purpose. A typical catalytic system involves a ruthenium precursor, such as [Ru(PPh3)3H(CO)Cl] or Ru(OAc)2, combined with a sterically demanding chiral phosphine (B1218219) ligand like (S)-DTBM-SEGPHOS. researchgate.net

The general procedure involves reacting the ketone with an ammonium salt (e.g., ammonium acetate (B1210297) or ammonium formate) under a hydrogen atmosphere in the presence of the chiral ruthenium catalyst. The reaction conditions, such as solvent, temperature, and pressure, are optimized to maximize both yield and enantioselectivity. rsc.org The choice of the chiral ligand is paramount, as it dictates the facial selectivity of the hydride transfer to the imine intermediate, ultimately determining the stereochemistry of the final amine product. researchgate.net

Table 1: Representative Catalytic Systems for Asymmetric Reductive Amination This table presents generalized systems applicable to the transformation of ketones to chiral amines.

Catalyst/Ligand System Amine Source Reductant Typical Substrate Key Features
Ru(S)-DTBM-SegPhos2 Ammonium Salts H2 Ketones High yields and excellent enantioselectivity (>99% ee) for various ketones. researchgate.net
Ir(Cp*)/Chiral Diamine + Chiral Phosphoric Acid N-Aryl Imines H2 Imines Highly active for the hydrogenation of pre-formed imines. nih.govacs.org

Chemo- and Stereoselective Transformations for Chroman-4-amine (B2768764) Scaffolds

The chroman-4-amine scaffold serves as a versatile platform for further structural diversification. The primary amine group can be selectively transformed into a wide array of other functionalities, allowing for the exploration of structure-activity relationships.

Standard transformations of the primary amine include N-alkylation, N-acylation, and sulfonylation to generate secondary or tertiary amines, amides, and sulfonamides, respectively. For instance, the amine can be linked to other moieties via alkyl chains to create heterodimeric molecules, a strategy used in developing multi-target agents. acs.org

Moreover, the inherent chirality of the this compound can be used to direct subsequent reactions on the chromanone skeleton, although this is a less explored area. The strategic placement of substituents on the aromatic ring and the stereocenter at C-4 makes this scaffold a valuable building block in medicinal chemistry, where modifications are guided by the desired biological activity profile. nih.gov The development of new chemo- and stereoselective reactions on this scaffold remains an active area of research to expand the chemical space for drug discovery. nih.gov

Derivatization and Structural Modification of this compound

The primary amine at the C4 position of the this compound scaffold is a versatile functional group that readily undergoes a variety of chemical transformations. These modifications allow for the systematic exploration of the chemical space around the core structure, leading to the generation of diverse analogs with a wide range of physicochemical and pharmacological properties. The principal strategies for derivatization include N-acylation, N-alkylation, and N-sulfonylation.

N-Acylation:

N-acylation is a common and straightforward method for modifying primary amines. This reaction typically involves the treatment of this compound with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base. The base serves to neutralize the acidic byproduct generated during the reaction. This process introduces an amide functionality, which can significantly alter the parent molecule's properties, including its hydrogen bonding capacity, lipophilicity, and metabolic stability.

For instance, the acylation of similar amino scaffolds with various acyl chlorides can lead to a range of N-acyl derivatives. The choice of the acylating agent is crucial as the nature of the "R" group in the acyl moiety can profoundly influence the biological activity of the resulting compound. While specific data on N-acylation of this compound is not extensively documented, studies on related structures, such as N-acyl O-indolylalkyl ethanolamines, have shown that the nature of the acyl group can impact biological activity, for example, in regulating plant growth nih.gov.

N-Alkylation:

N-alkylation introduces an alkyl or substituted alkyl group onto the nitrogen atom of the primary amine, converting it into a secondary or tertiary amine. This transformation is typically achieved by reacting the amine with an alkyl halide or through reductive amination with an aldehyde or ketone. N-alkylation can significantly impact the basicity and steric environment of the amino group, which in turn can affect receptor binding and pharmacokinetic properties.

The synthesis of N-alkyl-N-substituted phenylpyridin-2-amine derivatives has demonstrated that the introduction of alkyl groups can lead to potent cytotoxic activity against various tumor cell lines nih.gov. For example, methylation of a parent amine to a tertiary amine derivative showed significant cytotoxic activity nih.gov. While direct N-alkylation of this compound is not detailed in available literature, the general principles of N-alkylation are well-established and applicable.

N-Sulfonylation:

N-sulfonylation involves the reaction of the primary amine with a sulfonyl chloride in the presence of a base to form a sulfonamide. Sulfonamides are known for their robust chemical stability and their ability to act as hydrogen bond donors and acceptors. This functional group is a common feature in many clinically used drugs.

The synthesis of novel N-acyl-L-valine derivatives containing a sulfonamide moiety has been explored, demonstrating their potential as antimicrobial agents mdpi.com. A study on novel adenosine (B11128) A3 receptor agonists also highlighted the importance of the sulfonamido moiety for biological activity, with the nature of the substituent on the sulfonamide group influencing affinity and selectivity nih.gov. These findings suggest that N-sulfonylation of this compound could yield compounds with interesting biological profiles.

Research Findings on Analogs:

While specific research on the derivatization of this compound is limited, studies on analogous chroman amines and other heterocyclic amines provide valuable insights into the potential outcomes of such modifications. For example, the synthesis and biological evaluation of chiral chroman amine analogues have identified compounds with inhibitory activity against monoamine oxidases (MAO), which are important targets in the treatment of neurodegenerative diseases researchgate.net. Another study on N-(chroman-4-ylidene)aryloxyacetohydrazones, derived from chroman-4-one, reported interesting antimycobacterial activities nih.gov.

These examples underscore the potential for discovering novel bioactive molecules through the derivatization of the chroman-4-amine scaffold. The introduction of different functional groups via N-acylation, N-alkylation, and N-sulfonylation can lead to compounds with a range of therapeutic applications.

Table of Biologically Active Chroman and Related Amine Derivatives:

Compound/Analog ClassModificationReported Biological ActivityReference
Chiral Chroman Amine AnalogsVaried substituents on the chroman ring and/or amineInhibition of monoamine oxidases (MAO-A and MAO-B) researchgate.net
N-(Chroman-4-ylidene)aryloxyacetohydrazonesHydrazone formation from chroman-4-oneAntimycobacterial activity nih.gov
N-Alkyl-N-substituted Phenylpyridin-2-aminesN-alkylationCytotoxic activity against human tumor cell lines nih.gov
N6-[4-(substituted)sulfonamidophenylcarbamoyl]adenosine-5'-uronamidesN-sulfonylationAdenosine A3 receptor agonists nih.gov
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine DerivativesN-acylation and N-sulfonylationAntimicrobial activity mdpi.com

Structure Activity Relationship Sar and Computational Studies of S 6,8 Dichlorochroman 4 Amine and Its Derivatives

Elucidation of Structural Determinants for Biological Activity

The biological activity of chroman derivatives is significantly influenced by the nature and position of substituents on the core ring structure, as well as the stereochemistry of chiral centers. For (S)-6,8-Dichlorochroman-4-amine, key structural features that dictate its biological profile include the dichloro-substitution pattern, the S-configuration at the C-4 position, and the presence of the amino group.

Influence of Halogen Substitution Patterns (e.g., Dichloro-substitution at C-6 and C-8)

The presence of halogen atoms, particularly at the C-6 and C-8 positions of the chroman ring, is a critical determinant of biological activity. Studies on related chroman-4-one derivatives have demonstrated that the introduction of electron-withdrawing groups at these positions can enhance potency for certain biological targets.

In a series of substituted 2-pentylchroman-4-ones investigated as SIRT2 inhibitors, compounds bearing halogen substituents at both the C-6 and C-8 positions exhibited significantly greater inhibitory activity compared to the unsubstituted parent compound, which was inactive. This suggests that these substitutions are essential for biological interaction. The activity was found to be dependent on the nature of the halogen, with larger, more electron-withdrawing halogens generally favoring higher potency. For instance, the 6,8-dibromo substituted analog showed a lower IC50 value (higher potency) than the 6,8-dichloro analog, which in turn was more potent than the 6,8-difluoro derivative. This trend suggests that both the size and electronic properties of the substituents at these positions are crucial for optimal activity.

The following table summarizes the inhibitory activity of various 6,8-disubstituted 2-pentylchroman-4-one derivatives against SIRT2, illustrating the impact of the substitution pattern.

Compound IDR1R2% Inhibition at 200 µMIC50 (µM)
1a ClCl82 ± 0.45.5
1b HH< 10-
1c BrBr-1.5
1d CH3CH3--
1e FF57 ± 2.5-

Data adapted from a study on SIRT2 inhibitors.

These findings underscore the importance of the 6,8-dichloro substitution in this compound for its potential biological activity, likely by influencing the electronic environment of the aromatic ring and providing key interaction points within a target binding site.

Impact of Stereochemistry (S-configuration at C-4) on Target Recognition and Potency

Stereochemistry plays a pivotal role in the interaction of chiral molecules with biological systems, which are themselves chiral. The specific three-dimensional arrangement of atoms in a molecule can dramatically affect its binding affinity and efficacy at a biological target. For this compound, the S-configuration at the C-4 position, which bears the amino group, is a critical stereochemical feature.

Generally, enantiomers of a chiral drug can exhibit significant differences in their biological activity, with one enantiomer often being more potent or having a different pharmacological profile than the other. This stereoselectivity arises from the differential fit of the enantiomers into the chiral binding site of a receptor or enzyme.

In studies of related chiral chroman derivatives, the importance of stereochemistry has been highlighted. For instance, in the investigation of 2-pentyl-6,8-dichlorochroman-4-one as a SIRT2 inhibitor, the separated enantiomers displayed different inhibitory activities. The (-)-enantiomer was found to be a more potent inhibitor with a lower IC50 value compared to the (+)-enantiomer. While this observation is for a chroman-4-one with chirality at C-2, it demonstrates the principle of stereospecificity within the chroman scaffold.

The S-configuration at C-4 in this compound dictates the spatial orientation of the crucial amino group. This specific arrangement is expected to be a key factor in its interaction with its biological target, potentially enabling favorable interactions with specific amino acid residues that would not be possible for the R-enantiomer. The precise nature of these interactions can be further elucidated through molecular modeling and docking studies.

Role of Substituents at Varying Positions on the Chroman Core

Beyond the C-6 and C-8 positions, substitutions at other locations on the chroman core can also modulate biological activity. The chroman scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a framework for ligands targeting a diverse range of biological targets. The specific biological activity is often fine-tuned by the substitution pattern around this core.

Molecular Modeling and Docking Simulations

Computational methods such as molecular modeling and docking are invaluable tools for understanding the interactions between a small molecule like this compound and its biological target at a molecular level. These techniques can predict how the ligand binds, the key interactions that stabilize the complex, and which amino acid residues are critical for this interaction.

Prediction of Ligand-Target Binding Modes and Interaction Mechanisms

Molecular docking simulations can be employed to predict the preferred orientation of this compound within the active site of a target protein. These simulations consider various possible conformations of the ligand and its placement within the binding pocket, calculating a score to estimate the binding affinity for each pose.

For a molecule with the structural features of this compound, several types of interactions are likely to be important for binding:

Hydrogen Bonding: The primary amine at the C-4 position is a potential hydrogen bond donor, which can interact with acceptor groups on amino acid side chains (e.g., aspartate, glutamate, asparagine, glutamine) or the protein backbone.

Halogen Bonding: The chlorine atoms at the C-6 and C-8 positions can participate in halogen bonds. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring on a protein. This type of interaction is increasingly recognized as important in drug-receptor binding.

π-π Stacking: The aromatic benzene ring of the chroman core can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

The S-stereochemistry at C-4 will be crucial in determining the precise geometry of these interactions, ensuring an optimal fit within the binding site.

Identification of Critical Residues and Active Site Interactions

Through the analysis of docking poses, it is possible to identify the specific amino acid residues that are predicted to be in close contact with the ligand. This information is vital for understanding the molecular basis of the ligand's activity and for designing more potent and selective derivatives.

For instance, a hypothetical docking study of this compound into a kinase active site might reveal that the C-4 amino group forms a critical hydrogen bond with the hinge region of the kinase, a common interaction for kinase inhibitors. The dichloro-substituents might be positioned in a hydrophobic pocket, with one of the chlorine atoms forming a halogen bond with a backbone carbonyl oxygen. The S-configuration would be essential to orient the amino group and the dichloro-substituents correctly to achieve these simultaneous interactions.

The following table illustrates a hypothetical set of interactions that could be identified from a molecular docking simulation of this compound with a protein target.

Ligand MoietyPredicted Interacting ResidueType of Interaction
C-4 Amino GroupAsp145Hydrogen Bond, Ionic Interaction
C-6 ChloroLeu83Hydrophobic Interaction
C-6 ChloroGly143 (backbone C=O)Halogen Bond
C-8 ChloroVal35Hydrophobic Interaction
Chroman Aromatic RingPhe144π-π Stacking

Such computational insights, while predictive, provide a valuable framework for experimental validation and for guiding further SAR studies to optimize the biological activity of this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a quantitative correlation between the physicochemical properties of a series of compounds and their biological activities. For derivatives of this compound, these computational models are instrumental in understanding the structural requirements for their biological potency and in designing new, more effective analogs.

Development of Predictive Models for Biological Potency

The development of predictive QSAR models for chroman-4-amine (B2768764) derivatives and related compounds has been a subject of significant research interest. These models aim to establish a mathematical relationship between the molecular structure and the observed biological response, thereby enabling the prediction of the potency of novel, unsynthesized compounds.

A notable example of such a predictive model is the three-dimensional QSAR (3D-QSAR) study conducted on a series of aminoalkyl-substituted 1-benzopyrans, which share the core chroman structure with this compound. nih.govnih.gov In this study, the Comparative Molecular Field Analysis (CoMFA) approach was employed to develop a robust and predictive model for the antiplasmodial activity of these compounds. nih.govnih.gov The CoMFA method calculates the steric and electrostatic fields of a set of aligned molecules and correlates these fields with their biological activities using partial least squares (PLS) regression.

The resulting 3D-QSAR model demonstrated excellent internal and good external predictive power, indicating its reliability in predicting the biological potency of new compounds within this chemical class. nih.govnih.gov The statistical significance of the model was validated through various parameters, which are crucial for assessing its robustness and predictive capability. These parameters often include the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive r² for an external test set of compounds. For instance, a highly predictive and statistically significant 3D-QSAR model for a series of chromone (B188151) derivatives yielded a predictive r² of 0.924, showcasing its strong predictive ability. nih.gov

The development of these predictive models involves several key steps:

Data Set Selection: A series of structurally related compounds with a range of biological activities is selected.

Molecular Modeling and Alignment: 3D structures of the compounds are generated and aligned based on a common scaffold. This alignment is a critical step in 3D-QSAR, as it ensures that the calculated molecular fields are comparable across the series. nih.gov

Descriptor Calculation: Various molecular descriptors, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, are calculated for each molecule.

Model Generation and Validation: A statistical method, typically PLS, is used to correlate the descriptors with the biological activity. The model is then rigorously validated to assess its predictive power.

Such predictive models are invaluable tools for the virtual screening of large compound libraries and for guiding the synthesis of new derivatives with potentially enhanced biological activity. nih.govnih.gov

Correlation of Molecular Descriptors with Observed Biological Activities

The primary output of a QSAR analysis is the identification of key molecular descriptors that significantly influence the biological activity of the compounds. The correlation of these descriptors provides crucial insights into the structure-activity relationship and the molecular interactions governing the compound's mechanism of action.

In the context of chroman-4-amine derivatives and their analogs, several types of molecular descriptors have been found to correlate with their biological activities:

Steric Descriptors: These descriptors relate to the size and shape of the molecule. The CoMFA contour maps generated from 3D-QSAR studies often reveal regions where bulky substituents are either favorable or unfavorable for activity. For example, in the study of aminoalkyl-substituted 1-benzopyrans, the steric field analysis indicated specific areas around the chroman ring and the aminoalkyl side chain where steric bulk positively or negatively impacted antiplasmodial activity. nih.gov

Electrostatic Descriptors: These descriptors describe the distribution of charge within the molecule. Electrostatic contour maps highlight regions where positive or negative electrostatic potential is correlated with biological potency. This information is critical for understanding interactions with polar residues in a biological target. For instance, the presence of electron-withdrawing or electron-donating groups at specific positions on the chroman ring can significantly alter the electrostatic potential and, consequently, the biological activity.

Hydrophobic Descriptors: While not explicitly detailed in the CoMFA study for aminoalkyl-substituted 1-benzopyrans, hydrophobicity is a crucial descriptor in many QSAR models. The lipophilicity of a compound, often quantified by LogP, can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding to hydrophobic pockets in a target protein. QSAR analyses on other heterocyclic compounds have often shown a parabolic relationship between lipophilicity and activity, where an optimal level of hydrophobicity is required for maximum potency.

The correlation of these molecular descriptors with biological activity is often visualized using contour maps in 3D-QSAR studies. These maps provide a graphical representation of the regions in 3D space where modifications to the molecular structure are likely to lead to an increase or decrease in biological activity.

Interactive Data Table: QSAR Model for Antiplasmodial Activity of Aminoalkyl-Substituted 1-Benzopyrans

The following table presents a subset of data from a 3D-QSAR study on aminoalkyl-substituted 1-benzopyrans, illustrating the relationship between the chemical structure, experimental biological activity (pIC₅₀), and the predicted activity from the CoMFA model. nih.gov

Compound IDStructureExperimental pIC₅₀Predicted pIC₅₀Residual
1a 2,2-dimethyl-4-(propylamino)chroman-6-ol5.345.310.03
1b 4-(butylamino)-2,2-dimethylchroman-6-ol5.625.66-0.04
1c 2,2-dimethyl-4-(pentylamino)chroman-6-ol5.895.91-0.02
2a 4-(isobutylamino)-2,2-dimethylchroman-6-ol5.465.49-0.03
2b 4-(isopentylamino)-2,2-dimethylchroman-6-ol5.775.750.02
3a 2,2-dimethyl-4-(piperidin-1-yl)chroman-6-ol5.255.28-0.03
3b 4-(azepan-1-yl)-2,2-dimethylchroman-6-ol5.405.370.03

Note: The data in this table is representative and derived from a study on structurally related compounds to illustrate the principles of QSAR analysis. pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

This quantitative correlation between molecular descriptors and biological activity provides a powerful framework for the rational design of novel and more potent derivatives of this compound.

Emerging Research Frontiers and Future Directions for the S 6,8 Dichlorochroman 4 Amine Scaffold

Integration with Advanced Drug Design Strategies

The development of novel drug candidates based on the (S)-6,8-Dichlorochroman-4-amine scaffold is being accelerated through the application of modern drug design methodologies. These strategies aim to optimize the pharmacological properties of lead compounds by understanding and exploiting their interactions with biological targets at a molecular level.

Structure-Activity Relationship (SAR) Studies: A fundamental aspect of drug design is the systematic exploration of the structure-activity relationship (SAR). For chroman-4-one derivatives, which are structurally related to the this compound scaffold, SAR studies have revealed critical insights. For instance, research on substituted chroman-4-one and chromone (B188151) derivatives as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases, has shown that the presence of larger, electron-withdrawing substituents at the 6- and 8-positions of the chroman ring is favorable for potent inhibitory activity. mdpi.com Specifically, a 6,8-dibromo-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor with an IC50 of 1.5 μM. mdpi.com While these studies were conducted on chroman-4-ones, the findings suggest that the dichloro substitutions at the 6 and 8 positions of the this compound scaffold are likely to play a significant role in its biological activity.

Computational Modeling and Docking: Computational approaches are increasingly being used to guide the design of new derivatives. Molecular docking studies on chromone-based inhibitors have helped to elucidate the binding modes of these compounds within the active sites of their target enzymes. researchgate.net For the this compound scaffold, computational modeling can be employed to predict binding affinities and guide the rational design of new analogs with improved potency and selectivity for a variety of biological targets.

Fragment-Based Drug Design (FBDD) and Dynamic Combinatorial Chemistry (DCC): The principles of fragment-based drug design (FBDD) and dynamic combinatorial chemistry (DCC) offer powerful avenues for lead discovery. nih.govsemanticscholar.org The this compound core can serve as a central fragment that can be elaborated upon by attaching various chemical moieties to explore interactions with different pockets of a target protein. For example, the synthesis of (R)-6,8-dichlorochroman-4-amine has been documented as a key intermediate in the preparation of more complex molecules, such as inhibitors for enzymes like TbMetRS, which is a target for treating sleeping sickness. sigmaaldrich.com This highlights its utility as a building block in a fragment-based approach.

Potential for Novel Therapeutic Applications Beyond Current Scope

While initial research on this compound and its analogs has focused on specific targets, the scaffold holds promise for a broader range of therapeutic applications.

Anticancer Activity: The chroman and chromone cores are present in numerous compounds with demonstrated anticancer properties. semanticscholar.org Studies on substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one analogs have identified compounds with potent in vitro anticancer activity against a range of human tumor cell lines. Given that the this compound scaffold shares structural similarities with these anticancer agents, it represents a promising framework for the development of new oncology drugs. The dichloro substitution pattern, in particular, may contribute to enhanced potency and selectivity.

Neuroprotective Effects: The chroman scaffold is also a key feature of compounds with neuroprotective properties. researchgate.net Derivatives of chromene have been shown to exhibit neuroprotective effects against excitotoxicity and oxidative stress, which are implicated in neurodegenerative disorders like Alzheimer's disease. The this compound scaffold, with its specific stereochemistry and substitution pattern, could be explored for its potential to modulate neuronal pathways and offer therapeutic benefits in neurodegenerative conditions.

Anti-inflammatory and Antimicrobial Applications: The broader class of chromone derivatives has been investigated for anti-inflammatory and antimicrobial activities. semanticscholar.org This suggests that the this compound scaffold could also be a valuable starting point for the development of novel agents to treat inflammatory conditions and infectious diseases.

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